molecular formula C21H24FNO2 B1670132 Dechloro Haloperidol CAS No. 3109-12-4

Dechloro Haloperidol

Cat. No.: B1670132
CAS No.: 3109-12-4
M. Wt: 341.4 g/mol
InChI Key: FEFFZKPQSVTBAY-UHFFFAOYSA-N
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Description

Dechloro Haloperidol is a chemical compound with the molecular formula C21H24FNO2 . It is structurally related to haloperidol, a well-known antipsychotic medication. This compound is often studied for its potential pharmacological properties and its role as an impurity in haloperidol formulations .

Preparation Methods

The synthesis of dechlorohaloperidol involves several steps, typically starting from haloperidol itself. The process includes the removal of the chlorine atom from the haloperidol molecule. This can be achieved through various chemical reactions, including reduction and substitution reactions. Industrial production methods often involve the use of advanced techniques such as preparative liquid chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Dechloro Haloperidol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Various nucleophiles can replace functional groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of dechlorinated analogs .

Scientific Research Applications

Dechloro Haloperidol has several scientific research applications:

Mechanism of Action

The mechanism of action of dechlorohaloperidol is similar to that of haloperidol. It primarily acts by blocking dopamine receptors, particularly the D2 receptors, in the brain. This antagonism reduces the effects of dopamine, which is often elevated in conditions like schizophrenia. The molecular targets and pathways involved include the mesolimbic and mesocortical systems of the brain .

Comparison with Similar Compounds

Dechloro Haloperidol is compared with other similar compounds such as:

    Haloperidol: The parent compound, widely used as an antipsychotic.

    Fluorohaloperidol: A fluorinated analog with similar pharmacological properties.

    Chlorpromazine: Another antipsychotic with a different chemical structure but similar therapeutic effects.

This compound is unique due to the absence of the chlorine atom, which can influence its pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO2/c22-19-10-8-17(9-11-19)20(24)7-4-14-23-15-12-21(25,13-16-23)18-5-2-1-3-6-18/h1-3,5-6,8-11,25H,4,7,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFFZKPQSVTBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953192
Record name 1-(4-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3109-12-4
Record name Dechlorohaloperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003109124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4`-(4-Hydroxy-4-phenyl-1-piperidinyl)-fluorobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECHLOROHALOPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKZ09O18R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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